molecular formula C14H15FN2O2 B7755002 2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B7755002
M. Wt: 262.28 g/mol
InChI Key: NPPANXDWWSDVKI-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylidene group attached to a fluorophenyl ring, which is further connected to a dimethylcyclohexane-1,3-dione moiety. The presence of the fluorine atom and the hydrazinylidene group imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and medicinal research .

Preparation Methods

The synthesis of 2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-fluorophenylhydrazine with 5,5-dimethylcyclohexane-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the hydrazinylidene linkage .

Industrial production methods for this compound may involve large-scale batch reactions, where the reactants are combined in a reactor vessel and subjected to specific temperature and pressure conditions to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to achieve the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .

Comparison with Similar Compounds

Similar compounds to 2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione include:

    2-[(4-chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione: This compound features a chlorine atom instead of a fluorine atom, resulting in different chemical reactivity and biological activity.

    2-[(4-bromophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione: The presence of a bromine atom imparts distinct properties, such as increased molecular weight and altered electronic effects.

    2-[(4-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione:

The uniqueness of this compound lies in the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its analogs .

Properties

IUPAC Name

2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPANXDWWSDVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=NNC2=CC=C(C=C2)F)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=NNC2=CC=C(C=C2)F)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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